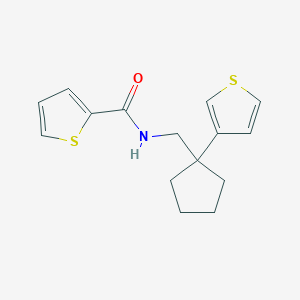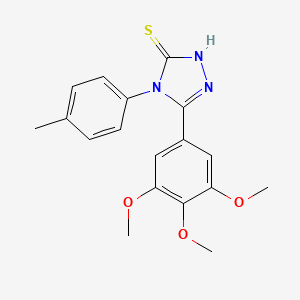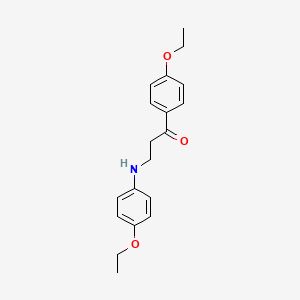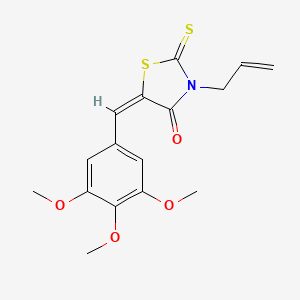
N-((1-(チオフェン-3-イル)シクロペンチル)メチル)チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which is known for its aromatic properties and significant role in medicinal chemistry
科学的研究の応用
N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The compound is also utilized in the development of organic semiconductors and materials for electronic devices .
準備方法
The synthesis of thiophene derivatives, including N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various substrates under specific conditions. For industrial production, the Suzuki–Miyaura coupling reaction is often employed due to its mild reaction conditions and high efficiency .
化学反応の分析
N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
作用機序
The mechanism of action of N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as suprofen and articaine . These compounds share a similar thiophene core structure but differ in their substituents and pharmacological properties. The uniqueness of N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide lies in its specific cyclopentyl and carboxamide groups, which confer distinct chemical and biological characteristics.
Conclusion
N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-14(13-4-3-8-19-13)16-11-15(6-1-2-7-15)12-5-9-18-10-12/h3-5,8-10H,1-2,6-7,11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNFSQZPSJBJEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CS2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409831.png)
![[(3-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2409832.png)

![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)
![3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B2409837.png)
![6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2409842.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)
![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)




